10,11-dihydro-9H-benzo[a]anthracen-8-one
Description
Properties
CAS No. |
5472-20-8 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C18H14O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2 |
InChI Key |
XIWBRGAUYFQUEQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1 |
Other CAS No. |
5472-20-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 10,11-dihydro-9H-benzo[a]anthracen-8-one and analogous compounds:
Physicochemical Properties
- Aromaticity and Solubility : The 10,11-dihydro substitution in the target compound reduces conjugation compared to fully aromatic anthracenes (e.g., 9,10-diphenylanthracene ), leading to higher solubility in polar solvents. In contrast, matrine’s dodecahydro and diaza structure enhances hydrophilicity, making it water-soluble .
- Thermal Stability: Anthracenones with extended conjugation (e.g., 9,9′-bianthracene-10,10′-dione) exhibit higher thermal stability (decomposition >300°C) due to rigid dimeric structures , whereas the target compound’s stability is moderate, typical of monoketones.
Research Findings and Data
Spectroscopic Characterization
- NMR and IR : Similar to N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide , the target compound’s ketone would show characteristic carbonyl stretches (~1680 cm⁻¹) and 13C NMR signals near 200 ppm.
Preparation Methods
Cyclocondensation of Aromatic Precursors
A foundational approach involves the cyclocondensation of appropriately substituted aromatic precursors. Sangaiah et al. (1983) demonstrated that 10,11-dihydro-9H-benzo[a]anthracen-8-one is accessible via aldol-like condensation reactions. For instance, treatment of 8-keto-10,11-dihydrobenz[a]anthracene with aromatic aldehydes under basic conditions (pyridine/piperidine) yields the target compound through intramolecular cyclization . The reaction proceeds via enolate formation at the ketone moiety, followed by nucleophilic attack on the aldehyde carbonyl, culminating in dehydration to form the fused aromatic system.
Key conditions :
-
Solvent: Dry pyridine
-
Catalysts: Piperidine (15% v/v)
-
Temperature: 130°C (oil bath)
-
Workup: Acidic quench (6N HCl), extraction with dichloromethane, silica gel chromatography .
This method achieves moderate yields (50–70%) and is notable for its scalability, though purification challenges arise due to byproduct formation.
Oxidative Functionalization of Dihydroanthracenes
Direct oxidation of 10,11-dihydrobenz[a]anthracene represents a streamlined approach. Catalytic oxidation using Jones reagent (CrO₃/H₂SO₄) selectively targets the C8 position, forming the ketone . Alternatively, aerobic oxidation in the presence of Co(OAc)₂ at 80°C achieves comparable results with reduced environmental impact .
Optimized parameters :
-
Substrate: 10,11-dihydrobenz[a]anthracene (1 equiv)
-
Oxidant: CrO₃ (2 equiv) in 50% H₂SO₄
-
Temperature: 0°C → RT (12 h)
This method is limited by overoxidation risks, necessitating precise stoichiometric control.
Friedel-Crafts Acylation
Friedel-Crafts acylation of dihydroanthracene derivatives offers a regioselective route. Reaction with acetyl chloride in the presence of AlCl₃ (Lewis acid) facilitates electrophilic substitution at the C8 position, followed by hydrolysis to the ketone .
Typical protocol :
-
Reagents: Acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv)
-
Solvent: Nitrobenzene (anhydrous)
-
Conditions: 0°C → reflux (4 h)
-
Quench: Ice/HCl, extract with CH₂Cl₂, chromatographic purification .
Yields range from 55–60%, with nitrobenzene’s toxicity posing a practical drawback.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated cross-coupling has emerged as a modern alternative. Suzuki-Miyaura coupling of 8-bromo-10,11-dihydrobenz[a]anthracene with arylboronic acids installs substituents adjacent to the ketone, which is subsequently oxidized .
Example :
-
Coupling : 8-Bromo derivative + phenylboronic acid → Pd(PPh₃)₄, Na₂CO₃, toluene/MeOH (70°C, 12 h) .
-
Oxidation : Treat with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane (80°C, 6 h) .
This method excels in introducing functional diversity but requires multistep synthesis.
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic analysis:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 10,11-dihydro-9H-benzo[a]anthracen-8-one, and how can intermediates be optimized for yield?
- Methodological Answer : A multi-step synthesis approach is often employed. For example, intermediates like 8,9,10,11-tetrahydrobenz[a]anthracen-8-ol (CAS 91484-81-0) can be synthesized via cyclization reactions using lithium diisopropylamide (LDA) in THF, followed by oxidation to form the ketone moiety . Optimization of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography (ethyl acetate/hexane) are critical for improving yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming hydrogen and carbon environments, particularly for distinguishing dihydro regions (e.g., 10,11-dihydro protons at δ 2.5–3.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) near 1680–1720 cm⁻¹. UV-Vis spectroscopy can monitor conjugation changes in derivatives, such as shifts in λmax due to aromatic substituents .
Q. What safety protocols are required when handling dihydroanthracene derivatives in the laboratory?
- Methodological Answer : Due to potential skin/eye irritation and aquatic toxicity (e.g., H315, H319, H400 classifications for similar compounds), use PPE (gloves, goggles), work in fume hoods, and avoid environmental release. For spills, collect using inert absorbents and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can regioselective functionalization of the 10,11-dihydroanthracene core be achieved to introduce electron-withdrawing/donating groups?
- Methodological Answer : Bromination at the 9- or 10-position (e.g., using NBS in CCl4) enables further cross-coupling reactions (Suzuki, Heck). For electron-donating groups, Friedel-Crafts alkylation with alkyl halides and Lewis acids (AlCl3) is effective. Monitor regiochemistry via <sup>13</sup>C NMR and X-ray crystallography .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model HOMO-LUMO gaps and charge distribution. Quantitative Structure-Property Relationship (QSPR) models predict solubility and toxicity using descriptors like logP and polar surface area .
Q. How do solvent polarity and substituent effects influence the photophysical behavior of dihydroanthracenone derivatives?
- Methodological Answer : Solvatochromic shifts in fluorescence emission (e.g., in THF vs. DMSO) can be quantified using time-resolved spectroscopy. Electron-withdrawing groups (e.g., nitro) redshift λem due to stabilized excited states, while alkyl groups enhance quantum yields by reducing non-radiative decay .
Q. What strategies resolve contradictions in reported solubility or stability data for dihydroanthracene derivatives?
- Methodological Answer : Systematic re-evaluation under controlled conditions (humidity, light exposure) is critical. For example, discrepancies in ethyl acetate solubility (reported in some intermediates ) may arise from crystallinity differences. Use differential scanning calorimetry (DSC) to assess polymorphism and thermogravimetric analysis (TGA) for stability .
Q. How can environmental impact assessments be designed for dihydroanthracene derivatives, given their aquatic toxicity?
- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing in Daphnia magna. Measure EC50 values and bioaccumulation potential. Mitigation strategies include developing biodegradable analogs or encapsulation techniques to limit leaching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
